molecular formula C15H11ClF3NO4 B150307 (+/-)-Haloxyfop-d4 CAS No. 127893-34-9

(+/-)-Haloxyfop-d4

Cat. No.: B150307
CAS No.: 127893-34-9
M. Wt: 365.72 g/mol
InChI Key: GOCUAJYOYBLQRH-QFFDRWTDSA-N
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Description

(+/-)-Haloxyfop-d4 is a monocarboxylic acid that is structurally characterized by the presence of a 2-phenoxypropanoic acid core. The hydrogen atoms at the para position of the phenyl ring are replaced by a [3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy group . This compound is notable for its unique combination of chlorine, fluorine, and deuterium atoms, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Haloxyfop-d4 typically involves the reaction of 2-phenoxypropanoic acid with 3-chloro-5-(trifluoromethyl)pyridin-2-ol in the presence of a suitable base and solvent . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are also common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

(+/-)-Haloxyfop-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted phenoxypropanoic acids .

Scientific Research Applications

Agricultural Applications

Selective Herbicide
(+/-)-Haloxyfop-d4 is utilized extensively in agriculture for its ability to selectively inhibit the growth of grass weeds without affecting broadleaf crops. This selectivity is crucial for maintaining crop yield and quality. It acts as an acetyl-CoA carboxylase (ACCase) inhibitor, disrupting fatty acid synthesis in target plants, which leads to their eventual death.

  • Crops Treated : Commonly used in crops such as soybeans, cotton, and various fruits and vegetables.
  • Application Rates : Typically applied at rates ranging from 0.5 to 1.5 kg/ha, depending on the target weed species and growth stage.

Ecological Impact Studies

Research has been conducted to assess the ecological impacts of this compound on non-target aquatic organisms. For instance, studies have shown that this herbicide exhibits low toxicity to marine microalgae such as Rhodomonas salina and Chaetoceros muelleri.

  • Toxicity Thresholds :
    • In a study measuring effective quantum yield (ΔF/Fm′) inhibition, haloxyfop did not significantly affect growth rates at concentrations up to 4570 µg/L, indicating a low risk to these species .
HerbicideEC50 (µg/L)SGR Inhibition (%)
Haloxyfop>45705-7
Diuron4.2530.1-57.2
Propazine48.6>70

Environmental Monitoring

Contaminants of Emerging Concern (CECs)
this compound is monitored as a contaminant in water bodies due to its widespread agricultural use. Studies have indicated that it can be detected in surface waters and may contribute to the cumulative risk assessments of herbicides in aquatic ecosystems.

  • Detection Methods : Advanced analytical techniques such as LC-MS/MS are employed for the detection of haloxyfop residues in environmental samples .
  • Regulatory Framework : The European Union has established guidelines for monitoring pesticide residues, including haloxyfop, in food and water sources .

Case Studies

Case Study 1: Impact on Coral Symbionts
Research focusing on coral symbionts has demonstrated that haloxyfop does not significantly inhibit growth or photosynthetic efficiency at high concentrations (up to 2980 µg/L). This finding supports its potential safety profile concerning coral ecosystems .

Case Study 2: Comparative Toxicity Analysis
A comparative study evaluated the toxicity of various herbicides on marine organisms, revealing that haloxyfop had a considerably lower impact compared to traditional PSII inhibitors like diuron and propazine. The study concluded that haloxyfop could be a safer alternative in regions sensitive to herbicide runoff .

Comparison with Similar Compounds

Biological Activity

(+/-)-Haloxyfop-d4 is a deuterated derivative of haloxyfop, a selective herbicide belonging to the aryloxyphenoxypropionic acid class. This compound is primarily utilized in agricultural settings for controlling grass weeds in broadleaf crops, such as soybeans and canola. Its biological activity is characterized by its potent herbicidal effects, particularly through the inhibition of the enzyme acetyl-coenzyme A carboxylase (ACCase), which is crucial for fatty acid synthesis in plants.

The primary mode of action of this compound involves the inhibition of ACCase, leading to disrupted lipid metabolism in target grass species. This inhibition prevents the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid biosynthesis. The compound binds to the active site of ACCase, effectively blocking its activity and resulting in the death of the targeted grass weeds while sparing broadleaf plants due to differences in ACCase sensitivity among species.

Biological Activity Data

The following table summarizes key biological activity data for this compound:

Parameter Value
Molecular FormulaC₁₈H₁₉D₄O₄
Molecular Weight403.8 g/mol
IC50 (ACCase inhibition)0.5 μM
SelectivityHigh against grass species
ApplicationHerbicide for broadleaf crops

Case Studies and Research Findings

  • Herbicidal Efficacy : Research has shown that this compound exhibits significant herbicidal activity against various grass species while being less harmful to broadleaf plants. In studies, it demonstrated an IC50 value of approximately 0.5 μM for inhibiting ACCase from corn seedling chloroplasts, indicating its potency as an herbicide.
  • Environmental Impact : A study assessing the toxicity of various herbicides, including haloxyfop, on coral symbionts revealed that haloxyfop had minimal impact on growth rates and effective quantum yields in certain marine microalgae at tested concentrations . This suggests that while effective as a herbicide, its environmental toxicity may be lower than that of other herbicides.
  • Synergistic Effects : Investigations into the interactions between this compound and other agricultural chemicals indicated potential synergistic effects when combined with other herbicides targeting different metabolic pathways. This could enhance its efficacy through improved absorption and translocation within plant tissues.

Comparative Analysis

To further illustrate the unique properties of this compound compared to other herbicides within its class, the following table provides a comparative analysis:

Herbicide IC50 (μM) Selectivity Target Enzyme
This compound0.5High (grass vs broadleaf)ACCase
Imazapic0.0952ModerateALS
Diuron4.25LowPSII

Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCUAJYOYBLQRH-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)[2H])[2H])OC(C)C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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